Diethanolamine

Catalog No.
S526236
CAS No.
111-42-2
M.F
C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine

CAS Number

111-42-2

Product Name

Diethanolamine

IUPAC Name

2-(2-hydroxyethylamino)ethanol

Molecular Formula

C4H11NO2
C4H11NO2
(CH2CH2OH)2NH

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2

InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N

SMILES

C(CO)NCCO

solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992)
Miscible (1X10+6 mg/L) with water at 20 °C
Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene
Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether.
1000 mg/mL at 20 °C
Solubility in water: very good
95%

Synonyms

diethanolamine, diethanolamine acetate, diethanolamine bisulfate, diethanolamine fumarate, diethanolamine hydrochloride, diethanolamine maleate, diethanolamine maleate (1:1), diethanolamine phosphate, diethanolamine sulfate (1:1), diethanolamine sulfate (2:1), diethanolamine sulfite, diethanolamine sulfite (1:1), diethanolammonium sulfate

Canonical SMILES

C(CO)NCCO

The exact mass of the compound Diethanolamine is 105.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 57° f (ntp, 1992)9.51 mmiscible (1x10+6 mg/l) with water at 20 °cvery soluble in water, ethanol; slightly soluble in ethyl ether, benzenemiscible with methanol. acetone, alcohol, chloroform, glycerin. solubility at 25 °c in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. slightly soluble to insoluble in petroleum ether.1000 mg/ml at 20 °csolubility in water: very good95%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4959. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Foam boosting; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Diethanolamine (DEA) is a highly versatile secondary alkanolamine (CAS: 111-42-2) utilized extensively as an intermediate in chemical synthesis and as a bulk solvent in gas sweetening operations. Structurally featuring both a secondary amine and two hydroxyl groups, DEA offers a balanced reactivity profile that bridges the gap between highly reactive primary amines and highly stable tertiary amines [1]. In procurement contexts, DEA is primarily evaluated for its capacity to absorb acid gases (CO2 and H2S) with lower volatility and reduced corrosivity compared to lighter analogs, as well as its role as a critical precursor in manufacturing liquid, cold-processable non-ionic surfactants [2]. Its baseline value proposition rests on optimizing operational costs through reduced solvent circulation rates, lower regeneration energy, and streamlined formulation workflows.

Generic substitution of DEA with alternative alkanolamines fundamentally alters process economics and system compatibility. Replacing DEA with a primary amine like Monoethanolamine (MEA) introduces significantly higher vapor pressure and corrosivity, forcing operators to dilute the solvent (typically capped at 10-20 wt%) and increasing solvent loss and circulation costs [1]. Conversely, substituting DEA with a tertiary amine like Methyldiethanolamine (MDEA) drastically reduces CO2 absorption kinetics, as MDEA cannot form carbamates directly; this leads to unacceptable CO2 "slip" in bulk removal applications unless DEA is added as a kinetic promoter[2]. In surfactant manufacturing, substituting DEA with MEA yields solid, waxy alkanolamides instead of liquid forms, forcing formulators to implement costly heating steps rather than efficient cold-processing [3].

Thermal Efficiency in Solvent Regeneration

In carbon capture and natural gas sweetening, the energy required to strip acid gases from the rich solvent dictates operating costs. Calorimetric analyses demonstrate that DEA exhibits a significantly lower heat of absorption for CO2 compared to MEA. Specifically, the enthalpy of CO2 absorption for DEA is approximately 70.44 kJ/mol, whereas MEA requires 88.91 kJ/mol [1]. This lower enthalpy means that reversing the reaction during the stripping phase requires substantially less thermal energy.

Evidence DimensionEnthalpy of CO2 absorption (ΔH_abs)
Target Compound Data70.44 kJ/mol (DEA)
Comparator Or Baseline88.91 kJ/mol (MEA)
Quantified Difference~20.7% reduction in heat of absorption for DEA
ConditionsAqueous alkanolamine solutions at 298 K measured via differential reaction calorimeter

Procuring DEA instead of MEA directly reduces the steam consumption required for solvent regeneration, lowering the overall energy penalty of the gas sweetening process.

Circulating Solvent Concentration and Corrosivity Limits

The corrosivity of an alkanolamine dictates its maximum allowable concentration in aqueous scrubbing systems, which in turn determines the required pump sizing and circulation rates. MEA is highly reactive and corrosive, restricting its operational concentration to 10–20 wt% to prevent degradation of carbon steel infrastructure [1]. In contrast, DEA is inherently less corrosive, allowing operators to safely run aqueous solutions at 20–30 wt% [1]. This higher active amine concentration means more acid gas can be absorbed per unit volume of solvent.

Evidence DimensionMaximum standard operational concentration in aqueous gas sweetening
Target Compound Data20–30 wt% (DEA)
Comparator Or Baseline10–20 wt% (MEA)
Quantified Difference50–100% higher allowable active amine concentration for DEA
ConditionsIndustrial H2S/CO2 absorption units utilizing carbon steel equipment

Higher allowable concentrations enable lower solvent circulation rates, which reduces pumping energy requirements and allows for smaller capital equipment sizing.

Bulk CO2 Removal Kinetics vs. Tertiary Amines

While tertiary amines like Methyldiethanolamine (MDEA) offer low regeneration energy and high H2S selectivity, they lack the hydrogen atom necessary to form a carbamate directly with CO2. This results in sluggish CO2 absorption kinetics, with a second-order rate constant of only ~2.5 L mol⁻¹ s⁻¹ at 25°C [1]. As a secondary amine, DEA reacts rapidly with CO2 to form stable carbamates, demonstrating an interaction rate constant of ~1200 L² mol⁻² s⁻¹ [1]. Consequently, DEA is frequently procured either as the primary solvent for bulk CO2 removal or as a kinetic promoter in MDEA blends to bridge the kinetic gap.

Evidence DimensionCO2 reaction kinetics
Target Compound DataInteraction rate constant ~1200 L² mol⁻² s⁻¹ at 25°C (DEA)
Comparator Or BaselineSecond-order rate constant ~2.5 L mol⁻¹ s⁻¹ at 25°C (MDEA)
Quantified DifferenceDEA exhibits orders-of-magnitude faster reaction kinetics with CO2 due to direct carbamate formation
ConditionsMixed or pure amine solvent systems for bulk CO2 and H2S removal

For gas streams requiring strict CO2 removal rather than just H2S selective slipping, DEA must be selected over pure MDEA to achieve target specifications within standard absorber column heights.

Precursor Suitability for Cold-Process Surfactant Manufacturing

In the synthesis of non-ionic thickeners and foam boosters for personal care and industrial cleansers, the choice of alkanolamine precursor dictates the physical state of the final product. Reacting fatty acids with DEA yields diethanolamides (e.g., Cocamide DEA), which are amber, viscous liquids at room temperature[1]. Conversely, reacting the same fatty acids with MEA produces monoethanolamides (e.g., Cocamide MEA), which are waxy solid flakes with melting points above 60°C [1]. The liquid state of DEA-derived amides allows them to be incorporated into formulations without heating.

Evidence DimensionPhysical state and processing requirements of downstream alkanolamides
Target Compound DataLiquid at room temperature (Cocamide DEA)
Comparator Or BaselineSolid flakes, melting point 60-64°C (Cocamide MEA)
Quantified DifferenceEliminates >60°C heating requirement during formulation
ConditionsCompounding of aqueous surfactant systems (shampoos, industrial cleansers)

Procuring DEA to manufacture liquid alkanolamides eliminates the energy-intensive heating and melting steps required for MEA-based solid thickeners, streamlining large-scale formulation workflows.

Bulk Acid Gas Sweetening in Refineries

DEA is the preferred solvent for refinery gas streams containing high concentrations of both H2S and CO2 where bulk removal of both contaminants is required. Because it operates safely at 20-30 wt% concentrations without the severe corrosion issues of MEA, DEA allows for lower circulation rates and reduced regeneration energy [1]. It is particularly suited for systems where MDEA's slow CO2 kinetics would result in unacceptable CO2 slip.

Kinetic Promoter in MDEA Blends (Activated MDEA)

In facilities utilizing MDEA for its low regeneration energy but requiring higher CO2 removal efficiency, DEA is procured as a kinetic promoter. Blending DEA into the MDEA solvent system leverages DEA's secondary amine structure to rapidly form carbamates with CO2, accelerating the overall absorption rate [2]. This allows operators to achieve strict CO2 pipeline specifications without abandoning the thermal efficiency of the MDEA base solvent.

Synthesis of Cold-Processable Non-Ionic Surfactants

DEA is the essential precursor for manufacturing liquid diethanolamides, such as Cocamide DEA, used extensively as foam boosters and viscosity builders in shampoos and industrial cleansers. Because DEA-derived amides remain liquid at room temperature, they enable cold-process formulation workflows [3]. This provides a direct manufacturing advantage over MEA-derived solid amides, which require energy-intensive heating to melt and disperse into aqueous systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999)
Liquid; Pellets or Large Crystals
Liquid, Other Solid; Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals
Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO]
Light yellow paste; [Akzo Nobel MSDS]
Solid
WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.

Color/Form

A faintly colored, viscous liquid or deliquescent prisms
Deliquescent prisms. Usually offered as a viscous liquid
Colorless crystals or a syrupy, white liquid (above 82 °F)

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

105.078978594 g/mol

Monoisotopic Mass

105.078978594 g/mol

Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992)
268.8 °C
BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg
268.80 °C. @ 760.00 mm Hg
269 °C
516 °F (decomposes)
516 °F (Decomposes)

Flash Point

279 °F (NTP, 1992)
279 °F
134 °C (Open cup)
342 °F (172 °C) (open cup)
134 °C o.c.

Heavy Atom Count

7

Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.65 (Air = 1)
Relative vapor density (air = 1): 3.65
3.65

Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink
1.0966 at 20 °C
Relative density (water = 1): 1.09 (liquid)
1.1
1.10

LogP

-1.43 (LogP)
log Kow= - 1.43
-1.43

Odor

Mild, ammonia-like odor

Appearance

Solid powder

Melting Point

82 °F (NTP, 1992)
27.9 °C
28 °C
82 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AZE05TDV2V

Related CAS

14426-21-2 (hydrochloride)
20261-60-3 (sulfate[2:1] salt)
23251-72-1 (acetate salt)
29870-32-4 (phosphate salt)
50909-06-3 (maleate)
59219-56-6 (sulfate[1:1])
66085-61-8 (sulfite)
66085-61-8 (sulfite[1:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

Diethanolamine (DEA) is a widely used ingredient in many consumer products and in a number of industrial applications. It has been previously reported that dermal administration of DEA to mice diminished hepatic stores of choline and altered brain development in the fetus. The aim of this study was to use mouse neural precursor cells in vitro to assess the mechanism underlying the effects of DEA. Cells exposed to DEA treatment (3mM) proliferated less (by 5-bromo-2-deoxyuridine incorporation) at 48 hr (24% of control [CT]), and had increased apoptosis at 72 hr (308% of CT). Uptake of choline into cells was reduced by DEA treatment (to 52% of CT), resulting in diminished intracellular concentrations of choline and phosphocholine (55 and 12% of CT, respectively). When choline concentration in the growth medium was increased threefold (to 210 uM), the effects of DEA exposure on cell proliferation and apoptosis were prevented, however, intracellular phosphocholine concentrations remained low. In choline kinase assays, we observed that DEA can be phosphorylated to phospho-DEA at the expense of choline. Thus, the effects of DEA are likely mediated by inhibition of choline transport into neural precursor cells and by altered metabolism of choline. /This/ study/ suggests that prenatal exposure to DEA may have a detrimental effect on brain development.
Diethanolamine increased the incidence and multiplicity of liver tumors in the mouse following chronic exposure. Diethanolamine is known to inhibit cellular choline uptake. Since choline deficiency produces tumors in rodents, diethanolamine, through choline depletion, may result in tumor development in rodents. The potential for diethanolamine to function through this mode of action in humans is not known. The present studies examined the effect of diethanolamine (0-500 mug/mL) and choline depletion on DNA synthesis and changes in expression of genes involved in cell growth pathways in primary cultures of mouse, rat, and human hepatocytes. In mouse and rat hepatocytes DNA synthesis was increased following treatment with 10 mug/mL diethanolamine and higher (3- to 4-fold over control). In contrast, diethanolamine failed to increase DNA synthesis in human hepatocytes. Incubation of hepatocytes in medium containing reduced choline (1/10 to 1/100 of normal medium; 0.898 to 0.0898 mg/L vs. 8.98 mg/L) increased DNA synthesis (1.6- and 1.8-fold of control in mouse and rat hepatocytes, respectively); however, choline depletion did not induce DNA synthesis in human hepatocytes. Mouse and rat hepatocytes incubated in medium supplemented with 2- to 50-fold excess choline reduced diethanolamine-induced DNA synthesis to control levels or below. Gene expression analysis of mouse and rat hepatocytes following diethanolamine treatment showed increases in genes associated with cell growth and decreases in expression of genes involved in apoptotic pathways. These results support the hypothesis that choline depletion is central to the mode of action for the induction of rodent hepatic neoplasia by diethanolamine. Furthermore, since diethanolamine treatment or choline depletion failed to induce DNA synthesis in human hepatocytes, these results suggest that humans may not be at risk from the carcinogenic effects of diethanolamine.
Diethanolamine which interferes with phospholipid metab produced a loss of mitochondrial integrity after subacute admin to Sprague-Dawley rats.
Diethanolamine inhibited in vitro synthesis of phosphatidyl choline and phosphatidyl ethanolamine in rat liver tissue.

Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992)
0.00028 [mmHg]
2.8X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C:
<0.01 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

111-42-2
61791-44-4
61791-46-6

Absorption Distribution and Excretion

(14)C-Diethanolamine (7 mg/kg bw) was given orally to male Fischer 344 rats once or by daily repeat dosing for up to eight weeks. Single oral doses (0.7-200 mg/kg bw) were well absorbed but excreted very slowly. About 20-30% of oral and intravenous doses (7 mg/kg bw) was found in urine (mainly as unchanged diethanolamine), with less than 3% in feces and only 0.2% or less was exhaled (CO2) within 48 h. Most of the diethanolamine was retained in tissues at high concentrations. The tissue-to-blood ratios were 150-200 for the liver and kidney, 30-40 for the lung and spleen and 10-20 for the heart, brain and muscle. Tissue radioactivity was found mainly in aqueous extracts (up to 90%) and 5-10% was organic-extractable.
(14)C-Diethanolamine was applied to 19.5 sq cm of the dorsal skin (20 mg/sq cm, 1500 mg/kg bw) and covered for 48 hr (no washing) or for 6 hr before it was removed by washing. Absorbed (14)C-diethanolamine was determined in 48-hr urine and feces and from sampled tissues. Unwashed rats absorbed 1.4% and washed animals 0.64% of the dose, while the majority of (14)C-diethanolamine was recovered in the occlusive wrappings (80%) and in skin of the dose site (3.6%). The radioactivity was found in carcass, liver or kidneys but very little in urine (0.11%), feces or blood
Studies of the penetration of (14)C-diethanolamine from cosmetic formulations (shampoos hair dyes and body lotions) through human skin samples indicated that approximately 0.1% of the applied dose of shampoo and hair dye formulations was absorbed into the receptor fluid after 5-30 minutes; in a 72-hour repeated dose study with a body lotion formulation, nearly 30% of applied diethanolamine accumulated in the skin and approximately 1% was absorbed into the receptor fluid.
Dermal absorption of diethanolamine is suggested to occur in rats since N-nitrosodiethanolamine was excreted in the urine of male Sprague-Dawley rats which had been administered diethanolamine by dermal application and given nitrite in their drinking water.

Metabolism Metabolites

Treatment of Wistar or Sherman rats with diethanolamine caused increases in the formation of hepatic phospholipids. In addition, dietary administration led to incorporation of ethanolamine into hepatic phospholipids, and repeated oral administration of diethanolamine in drinking water (one to three wk) at a dose of 320 mg/kg/day was found to reduce the level of incorporation of ethanolamine and choline into hepatic and renal phospholipids in Sprague-Dawley rats.
Dermal absorption of diethanolamine is suggested to occur in rats since N-nitrosodiethanolamine was excreted in the urine of male Sprague-Dawley rats which had been administered diethanolamine by dermal application and given nitrite in their drinking water.
Diethanolamine is known to be incorporated into membrane phospholipids. It can be O-phosphorylated and N-methylated to metabolites that are incorporated into polar head groups as aberrant membrane phospholipids (phosphoglyceride and sphingomyelin analogues) via the ethanolamine metabolic pathway.
After a single intravenous or oral administration of diethanolamine, rats predomnantly excreted the parent compound in the urine; after repeated oral administration, the parent compound was still the major product excreted in the urine but N-methylated metabolites were also detected. The parent compound also accounted for the majority of radioactivity extracted from the liver and brain of rats administered (14)C-diethanolamine; two minor metabolites identified in tissues were N-methyldiethanolamine and N,N-dimethyldiethanolamine.

Wikipedia

Diethanolamine
Bafilomycin

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Corrosives
Cosmetics -> Foam boosting; Antistatic; Surfactant; Emulsifying

Methods of Manufacturing

Ethanolamines are produced on an industrial scale exclusively by reaction of ethylene oxide with excess ammonia ... The reaction of ethylene oxide with ammonia takes place slowly and is accelerated by water. Anhydrous procedures employ a fixed-bed catalyst consisting of an organic ion-exchange resin or thermally more stable acidic inorganic clays or zeolites. In all conventional processes, reaction takes place in the liquid phase, and the reactor pressure is usually sufficiently large to prevent vaporization of ammonia and ethylene oxide at the reaction temperature. In current procedures, ammonia concentrations in water between 50 and 100%, pressures up to 16 MPa, reaction temperatures up to 150 °C, and an excess up to 40 mol of ammonia permole of ethylene oxide are used. The reaction is highly exothermic; the enthalpy of reaction is about 125 kJ per mole of ethylene oxide. ... Unconsumed ammonia and water are separated from the products in a distillation line downstream of the reactor and are recycled. ... Product distribution of the three ethanolamines can be controlled by appropriate choice of the ammonia:ethylene oxide ratio. A higher diethanolamine or triethanolamine content can also be obtained by recycling monoethanolamine or diethanolamine to the reactor or by treating them with ethylene oxide in a separate unit.
Reaction of ethylene oxide and excess ammonia, followed by fractionation of the three ethanolamines (mono, di, & tri)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Construction
All Other Basic Inorganic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanol, 2,2'-iminobis-: ACTIVE
Functions as emulsifier to produce foam and bubbles. Diethanolamine is mostly combined with other substances and is rarely used in cosmetic products. When it is used, it is added at small levels to make sure the product is not harsh when applied to the skin (adjusts the acidity).
General industry production ratios are triethanolamine 37%; monoethanolamine 32% and diethanolamine 31%

Analytic Laboratory Methods

Evaluation of occupational exposure to amines poses a major practical challenge since the sampling and analytical methods available are substance-specific and are often complicated to use or not very efficient. This article presents the optimization and validation of a sampling system and an analytical method for the simultaneous determination of seven amines among the most likely to be encountered at the workplace: diethanolamine, ethanolamine, methylamine, isopropylamine, morpholine, dimethylamine and aniline. Sampling is by means of cassettes with impregnated glass fiber filters, while the analysis is based on high performance liquid chromatography coupled with mass spectrometry detection. This system, independent of the amine to be analyzed, was found to be simple and reliable.
A passive sampler tool (solid-phase microextraction, SPME) was optimized to measure freely dissolved concentrations (Cw,free) of lauryl diethanolamine (C12-DEA). C12-DEA can be protonated and act as a cationic surfactant. From the pH-dependent sorption to neutral SPME coatings (polyacrylate and PDMS), a pKa of 8.7 was calculated, which differs more than two units from the value of 6.4 reported elsewhere. Polyacrylate coated SPME could not adequately sample largely protonated C12-DEA in humic acid solutions of pH 6. A new hydrophobic SPME coating with cation-exchange properties (C18/SCX) sorbed C12-DEA 100 fold stronger than polyacrylate, because it specifically sorbs protonated C12-DEA species. The C18/SCX-SPME fiber showed linear calibration isotherms in a concentration range of <1 nM-1 uM (well below the CMC). Using the C18/SCX-SPME fibers, linear sorption isotherms to Aldrich humic acid at pH 6 (ionic strength 0.015 M) were measured over a broad concentration range with a sorption coefficient of 10(5.3).
Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: diethanolamine; Matrix: air; Detection Limit: 13 ug/sample.
Method: OSHA PV2018; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: diethanolamine; Matrix: air; Detection Limit: 0.04 ppm.
For more Analytic Laboratory Methods (Complete) data for DIETHANOLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The purpose of this research was to develop a simultaneous determination method for monoethanol-amine (MEA) and diethanolamine (DEA) in workplace air for risk assessment. The characteristics of the proposed method, such as recovery, quantitation limit, reproducibility and storage stability of the samples, were examined. An air sampling cassette containing two sulfuric acid-treated glass fiber filters was chosen as the sampler. The MEA and DEA were extracted from the sampler filters, derivatized with 9-fluorenylmethyloxycarbonyl chloride and then analyzed by a high-performance liquid Chromatograph equipped with a fluorescence detector or photo-diode array detector. The overall recoveries from spiked samplers were 86-99 and 88-99% for MEA and DEA, respectively. The recovery after 5 days of storage in a refrigerator exceeded 95%. The overall limits of quantitation were 0.750 and 0.100 jug/sample for MEA and DEA, respectively. The relative standard deviations, which represent the overall reproducibility defined as precision, were 0.3-1.6 and 0.4-5.7% for MEA and DEA, respectively. The proposed method enables 4 hr personal exposure monitoring of MEA and DEA at concentrations equaling 1/3,000-2 times the threshold limit value-time-weighted average (TLV-TWA: 3 ppm for MEA, 1 mg/cu m) for DEA) adopted by the American Conference of Governmental Industrial Hygienists and also by the Japan Society for Occupational Health. The method is useful for estimating worker exposure to MEA and DEA.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
1. Boronic acids can be protected as cyclic boronates which are generally high-melting crystalline solids: J. Am. Chem. Soc., 77, 2491 (1955). NMR evidence has been presented indicating that derivatives of this type have a transannular B-N bond: J. Organomet. Chem., 246, 213 (1983).
2. For use in the modification of a boronic acid cleft in formation of a sodium-saccharide cotransporter, see: J. Org. Chem., 60, 2147 (1995). For use of the butyl cyclic boronate in the formation of a chiral dioxaborolane ligand, see: Org. Synth., 76, 86 (1998). See also Appendix 6.
3. Hickman, D. A.; Mosner, K.; Ringer, J. W. A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor system. Chem. Eng. J. 2015, 278, 447-453.
4. Bezgin, F.; Ayaz, N.; Demirelli, K. Synthesis, characterization, and dielectric properties of polymers functionalized with coumarone and diethanolamine. J. Appl. Polym. Sci. 2015, 132 (26), 42164.
5. Davarpanah, M.; Ahmadpour, A.; Rohani-Bastami, T.; Dabir, H. Synthesis and application of diethanolamine-functionalized polystyrene as a new sorbent for the removal of p-toluenesulfonic acid from aqueous solution. J. Ind. Eng. Chem. 2015, 30, 281-288.

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